(2-Methyl-imidazol-1-YL)-phenyl-acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-9-13-7-8-14(9)11(12(15)16)10-5-3-2-4-6-10;/h2-8,11H,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEDVYHUHSEKOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C2=CC=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Alkylation Step
The key step is the N-alkylation of 2-methylimidazole at the N-1 position using phenyl-substituted haloacetate esters such as phenyl chloroacetate or benzyl chloroacetate. This reaction is usually carried out in the presence of a base to facilitate nucleophilic substitution.
- Reaction conditions: The alkylation is performed either in solvent media such as dimethylformamide (DMF), dichloromethane (DCM), or ethanol, or under solvent-free conditions to improve environmental sustainability.
- Bases used: Potassium carbonate (K2CO3) or other suitable inorganic bases are commonly employed.
- Temperature: Typically heated at 70–85 °C for 1–3 hours.
A representative reaction scheme:
$$
\text{2-Methylimidazole} + \text{Phenyl chloroacetate} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF, 80°C}} \text{2-Methyl-imidazol-1-yl-phenyl-acetate}
$$
This step yields the ester intermediate, which can be isolated by filtration or extraction.
Hydrolysis to Acid
The ester intermediate is hydrolyzed to the corresponding acid, (2-Methyl-imidazol-1-yl)-phenyl-acetic acid, by:
- Hydrolysis conditions: Treatment with aqueous sodium hydroxide or hydrochloric acid under reflux or mild heating.
- Solvent: Water or aqueous ethanol is commonly used.
- Time: 1–4 hours depending on conditions.
The hydrolysis converts the ester group to the free carboxylic acid.
Formation of Hydrochloride Salt
The free acid is then converted to the hydrochloride salt by:
- Acidification: Addition of hydrochloric acid (HCl) to the aqueous solution of the acid.
- Isolation: The hydrochloride salt precipitates out and can be filtered and dried.
- Purification: Recrystallization from methanol or ethanol is often performed to obtain pure crystalline product.
Environmentally Friendly Modifications
Recent research has developed solvent-free protocols for this synthesis to minimize hazardous solvent use. For example:
- N-alkylation of imidazole derivatives with tert-butyl chloroacetate under solvent-free conditions followed by aqueous hydrolysis and acid treatment yields the hydrochloride salt efficiently with high purity and yield (~84%) and reduced di-acid impurities (<0.5%).
- This method avoids multiple solvent extractions and recrystallizations, simplifying work-up and reducing environmental impact.
Comparative Data Table of Preparation Methods
| Step | Conventional Method | Solvent-Free Method | Notes |
|---|---|---|---|
| N-Alkylation | Imidazole + phenyl chloroacetate in DMF or DCM, base | Imidazole + tert-butyl chloroacetate, no solvent, base | Solvent-free reduces hazardous solvent use |
| Hydrolysis | Aqueous NaOH or HCl, reflux in water/ethanol | Aqueous hydrolysis after ester formation | Similar conditions, aqueous medium preferred |
| Salt Formation | Acidification with HCl, recrystallization in methanol | Acidification with HCl, direct isolation | Solvent-free method simplifies purification |
| Yield | 70-80% | ~84% | Solvent-free method shows improved yield |
| Purity | Di-acid impurity >1% | Di-acid impurity <0.5% | Higher purity with solvent-free method |
| Environmental Impact | Multiple solvents used | Minimal solvent use | Solvent-free method is greener |
Research Findings and Notes
- The N-alkylation reaction is highly sensitive to reaction conditions such as temperature, base strength, and solvent choice, which influence yield and purity.
- Using tert-butyl chloroacetate as the alkylating agent allows easy isolation of the tert-butyl ester intermediate by simple water suspension, avoiding solvent evaporation steps.
- Hydrolysis under aqueous conditions is straightforward and efficient, converting esters to acids without side reactions.
- Formation of the hydrochloride salt stabilizes the compound and facilitates crystallization.
- Avoiding phase transfer catalysts and toxic solvents is preferred for industrial scalability and environmental compliance.
- Analytical techniques such as FTIR, NMR, and HPLC are used to confirm structure and purity throughout the process.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-imidazol-1-YL)-phenyl-acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl-acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.
Scientific Research Applications
(2-Methyl-imidazol-1-YL)-phenyl-acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (2-Methyl-imidazol-1-YL)-phenyl-acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical differences between the target compound and its closest analogs:
Structural and Functional Differences
The ethyl-substituted analog (883539-33-1) exhibits reduced solubility in polar solvents due to increased hydrophobicity, whereas the methyl variant balances lipophilicity and aqueous solubility.
Phenyl Group Influence
- The phenyl-containing analog (1955531-31-3) demonstrates significantly higher molecular weight (238.67 vs. 176.61) and altered electronic properties due to the aromatic ring, which may enhance π-π stacking interactions in drug design.
Acid Stability and Reactivity
- Hydrochloride salts (e.g., 25023-36-3 and 87266-37-3) exhibit improved aqueous solubility compared to free acids, critical for pharmacokinetic optimization.
- The Boc-protected piperidine analog (10-F041288, ) highlights divergent applications, favoring peptide synthesis over catalytic roles due to its amine-protecting group.
Pharmacological and Industrial Relevance
Biological Activity
Overview
(2-Methyl-imidazol-1-YL)-phenyl-acetic acid hydrochloride is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, and discusses various research findings and case studies.
Chemical Structure and Properties
The compound features a five-membered imidazole ring with a phenyl group and an acetic acid moiety. Its structure allows for interactions with various biological targets, potentially leading to significant therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have reported its effectiveness against several bacterial strains, including:
- Staphylococcus aureus (including MRSA)
- Escherichia coli
- Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 20 to 70 µM, demonstrating significant antibacterial potential compared to standard antibiotics like ceftriaxone .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests a role in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzymatic Inhibition : The imidazole ring can inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : It may modulate the activity of receptors related to pain and inflammation, leading to analgesic effects.
Study 1: Antimicrobial Efficacy
A study published in PMC demonstrated the compound's efficacy against multi-drug resistant strains. The researchers found that the compound's MIC values were significantly lower than those of conventional treatments, indicating its potential as a new therapeutic agent .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 40 |
| Pseudomonas aeruginosa | 70 |
Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested in a model of induced inflammation in rodents. The results showed a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers in serum samples .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (2-Methyl-imidazol-1-YL)-phenyl-acetic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via N-alkylation of imidazole derivatives with halogenated acetic acid esters. For example:
- Step 1 : React 2-methylimidazole with tert-butyl chloroacetate under basic conditions (e.g., KCO) to form the N-alkylated intermediate .
- Step 2 : Perform non-aqueous ester cleavage using titanium tetrachloride (TiCl) to generate the free acid, followed by HCl treatment to form the hydrochloride salt .
- Critical Factors : Temperature (20–25°C), solvent choice (e.g., DMF), and stoichiometric control of TiCl are crucial for minimizing side reactions and achieving >80% yield .
Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns on the imidazole ring and phenylacetic acid moiety. For example, imidazole protons appear as doublets near δ 7.2–7.5 ppm .
- Infrared Spectroscopy (IR) : Key peaks include C=O stretching (~1700 cm) and N-H bending (~1550 cm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for pharmaceutical-grade material) .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against targets like histidine decarboxylase or cytochrome P450 isoforms using fluorometric or spectrophotometric assays. IC values are calculated via dose-response curves .
- Cellular toxicity : Use MTT assays in neuronal cell lines (e.g., SH-SY5Y) to assess neurotoxic potential, as imidazole derivatives may interfere with mitochondrial function .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for imidazole-based analogs?
- Methodological Answer :
- Meta-analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify outliers. For example, discrepancies in IC values may arise from differences in assay pH or cell line viability thresholds .
- Structure-Activity Relationship (SAR) : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., 2-methyl vs. 4-phenyl groups) with activity trends .
Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for pharmacological studies?
- Methodological Answer :
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers. For example, (R)- and (S)-isomers may exhibit distinct binding affinities to G-protein-coupled receptors .
- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Pd complexes) during alkylation steps to favor one enantiomer .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 1.2), basic (pH 9.0), and oxidative (HO) conditions. Monitor degradation via LC-MS to identify breakdown products (e.g., hydrolyzed imidazole rings) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare HPLC profiles to baseline .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets in treated vs. untreated cells .
- Kinetic Studies : Measure time-dependent inhibition of enzymes (e.g., k/K ratios) to distinguish reversible vs. irreversible binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
